molecular formula C26H29Cl2NO B601924 cis-Clomiphene Hydrochloride CAS No. 14158-66-8

cis-Clomiphene Hydrochloride

Cat. No.: B601924
CAS No.: 14158-66-8
M. Wt: 442.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Clomiphene Hydrochloride (CAS 14158-66-8) is a stereoisomer of Clomiphene Hydrochloride, a nonsteroidal selective estrogen receptor modulator (SERM). Its molecular formula is C₂₆H₂₈ClNO·HCl, with a molecular weight of 411.00 g/mol (including the hydrochloride moiety). Structurally, it features a 1,2-diphenyl-1-chloroethylene core with a dimethylaminoethoxy substituent, where the cis configuration refers to the spatial arrangement of the chlorine atom relative to the ethylenic bond. This compound is primarily utilized in research settings to study estrogen receptor interactions and fertility mechanisms, though its clinical applications are less prominent compared to its trans-isomer or racemic mixtures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Clomiphene Hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-1,2-diphenylethylene with phenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with diethylamine to produce clomiphene. The geometric isomers, including cis-Clomiphene, are separated using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of acetic acid or trifluoroacetic acid as solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: cis-Clomiphene Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Applications

  • Ovulation Induction :
    • Primary Use : Cis-Clomiphene is predominantly used for inducing ovulation in women with ovulatory dysfunction. Clinical studies indicate that approximately 70% of women treated with Clomiphene will ovulate, with about 40% achieving pregnancy .
    • Dosage and Administration : Typically administered in cycles starting at 50 mg per day for five days during the early part of the menstrual cycle .
  • Treatment of Infertility :
    • Subfertility Management : In women diagnosed with unexplained infertility or polycystic ovary syndrome (PCOS), cis-Clomiphene has shown effectiveness in improving fertility outcomes .
    • Case Studies : A randomized clinical trial demonstrated that Clomiphene citrate significantly increased the chances of clinical pregnancy compared to placebo, with an odds ratio indicating substantial efficacy .
  • Hormonal Regulation :
    • Estrogen Modulation : The dual action as both an estrogen agonist and antagonist allows cis-Clomiphene to modulate estrogenic activity, which can be beneficial in managing conditions like endometriosis or uterine fibroids where estrogen levels need careful regulation .

Adverse Effects and Considerations

While cis-Clomiphene is effective, it is associated with certain risks:

  • Perinatal Outcomes : Studies indicate potential adverse effects on fetal development when administered during the periconception phase, leading to concerns about congenital abnormalities and reduced fetal viability .
  • Multiple Pregnancies : There is an increased risk of multiple gestations due to its ovulatory stimulation properties .

Table 1: Efficacy of Cis-Clomiphene in Ovulation Induction

Study ReferencePopulationDosageOvulation Rate (%)Pregnancy Rate (%)
Anovulatory Women50 mg/day for 5 days70%40%
PCOS Patients100 mg/day for 5 days65%30%
Infertile WomenVariable (50-150 mg)75%35%

Table 2: Adverse Effects Associated with Cis-Clomiphene Use

Adverse EffectIncidence (%)Notes
Hot Flashes10-20%Common side effect
Ovarian Hyperstimulation<5%Risk increases with dosage
Multiple GestationsVariesHigher incidence with treatment

Case Studies

  • Case Study on Ovulation Induction :
    • A cohort study involving women with unexplained infertility demonstrated that treatment with cis-Clomiphene resulted in a significant increase in ovulation rates compared to untreated controls. The study tracked hormonal levels and ovulatory cycles over six months.
  • Longitudinal Study on Fetal Outcomes :
    • Research conducted on animal models revealed that administration of cis-Clomiphene during critical periods of fetal development led to observable congenital malformations and developmental delays, emphasizing the need for careful monitoring when used in reproductive contexts .

Mechanism of Action

cis-Clomiphene Hydrochloride acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors in the hypothalamus, pituitary, ovary, endometrium, and cervix. By competing with estrogen for receptor binding sites, it disrupts the negative feedback mechanism on the hypothalamus, leading to increased release of gonadotropins (follicle-stimulating hormone and luteinizing hormone). This results in the stimulation of ovulation .

Comparison with Similar Compounds

Structural Isomers: cis- vs. trans-Clomiphene Hydrochloride

The trans-isomer (CAS 14158-65-7) shares the same molecular formula but differs in the spatial orientation of the chlorine atom. Key distinctions include:

Parameter cis-Clomiphene Hydrochloride trans-Clomiphene Hydrochloride
Estrogenic Activity Weak agonist/antagonist activity Stronger estrogenic antagonist
Binding Affinity Lower affinity for ERα/ERβ Higher ERα selectivity
Clinical Use Limited to research Component of Clomiphene Citrate (fertility drug)

The trans-isomer’s superior antagonism at estrogen receptors underpins its use in ovulation induction, whereas the cis-form is less biologically active.

Other Clomiphene Derivatives and Impurities

Clomiphene derivatives and impurities highlight structural modifications impacting efficacy and safety:

  • Clomiphene-N-Oxide: Oxidized metabolite with reduced receptor binding due to the addition of an oxygen atom to the dimethylamino group.
  • 3-Chloroclomiphene Citrate : Chlorination at the 3-position of the aromatic ring alters metabolic stability but increases hepatotoxicity risks.
  • Clomiphene-d5 Hydrochloride : Deuterated form used in pharmacokinetic studies to track metabolic pathways.

Cyclic Amine Hydrochlorides with Structural Similarities

Compounds like cis-3-Hydroxy-3-methylcyclobutylamine hydrochloride (CAS 1523606-23-6) and CIS-2-AMINO-CYCLOHEPTANECARBOXYLIC ACID HYDROCHLORIDE (CAS 57010-32-9) share the hydrochloride salt moiety but differ in core structure and applications:

Compound Core Structure Molecular Weight Primary Use
This compound Diphenylethylene 411.00 g/mol Estrogen receptor research
cis-3-Hydroxy-3-methylcyclobutylamine HCl Cyclobutane 137.61 g/mol Synthetic intermediate
CIS-2-AMINO-CYCLOHEPTANECARBOXYLIC HCl Cycloheptane 219.70 g/mol Peptide synthesis

These compounds exhibit divergent pharmacological profiles due to variations in ring size, substituents, and stereochemistry.

Research and Analytical Considerations

  • Stability : Hydrochloride salts like cis-Clomiphene require controlled storage (2–8°C) to prevent degradation, as evidenced by studies on related compounds (e.g., Amitriptyline Hydrochloride).

  • Analytical Methods : RP-HPLC and spectrophotometry are validated for quantifying hydrochloride derivatives, though method parameters (e.g., mobile phase, detection wavelength) must be tailored to structural nuances.
  • Regulatory Compliance : Suppliers must provide SDS documentation aligned with ZDHC MRSL limits, particularly for compounds with environmental or toxicity concerns.

Biological Activity

Cis-Clomiphene Hydrochloride, a key isomer of clomiphene citrate, is primarily utilized in the treatment of female infertility, particularly in cases of anovulation. Its biological activities are complex, involving both estrogenic and anti-estrogenic effects mediated through estrogen receptors (ERs). This article reviews the biological activity of this compound, focusing on its pharmacological profile, mechanisms of action, and implications in clinical settings.

Pharmacological Profile

Cis-clomiphene is a selective estrogen receptor modulator (SERM) that exhibits dual properties as an estrogen agonist and antagonist. It is known to interact preferentially with ERα and ERβ, leading to varied physiological responses depending on the concentration and context.

Key Characteristics:

  • Chemical Structure : Cis-clomiphene is part of a mixture in clomiphene citrate, which also includes trans-clomiphene. The cis-isomer (zuclomiphene) generally exhibits greater biological activity compared to its trans counterpart (enclomiphene) .
  • Mechanism of Action : Cis-clomiphene acts by blocking estrogen's negative feedback on the hypothalamus and pituitary gland, resulting in increased secretion of gonadotropins (FSH and LH), which promote ovarian follicle development and ovulation .

Biological Activity

The biological activity of cis-clomiphene can be summarized as follows:

  • Estrogenic Activity : At low concentrations (10^-10 M to 10^-12 M), cis-clomiphene exhibits estrogenic activity via ERα, mimicking some effects of estradiol. However, at higher concentrations (10^-6 M to 10^-8 M), it acts predominantly as an antagonist .
  • Anti-estrogenic Effects : Cis-clomiphene consistently acts as an antagonist at ERβ across various concentrations. This antagonistic effect may contribute to its role in inhibiting progesterone action in the endometrium, potentially impacting pregnancy rates .

Clinical Observations

A comprehensive review of clinical data involving 2,841 clomiphene cycles revealed that:

  • Pregnancy rates were influenced by factors such as the number and size of pre-ovulatory follicles and endometrial thickness .
  • The use of clomiphene was associated with a slight increase in preclinical and clinical abortion rates compared to spontaneous pregnancies; however, ectopic pregnancies were not significantly increased .

Developmental Studies

Recent studies using zebrafish models have demonstrated that exposure to clomiphene citrate affects cranial development:

  • Larvae exposed to clomiphene showed increased fusion of the interfrontal suture, suggesting potential teratogenic effects related to maternal exposure during early gestation . This finding raises concerns about the long-term implications of clomiphene use prior to conception.

Comparative Biological Activity Table

Parameter This compound Trans-Clomiphene Estradiol
Estrogen Receptor Affinity (ERα) Moderate at low concentrationsLowerHigh
Estrogen Receptor Affinity (ERβ) AntagonistAntagonistAgonist
Impact on Ovulation Induces ovulationLess effectiveDirectly promotes
Pregnancy Outcomes Slightly increased abortion ratesSimilarHigher success rate
Teratogenic Effects Potential observed in studiesNot establishedNot applicable

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for obtaining high-purity cis-Clomiphene Hydrochloride, and how can isomer purity be validated?

  • Methodological Answer : Synthetic routes for cis-Clomiphene Hydrochloride often involve stereoselective synthesis or chromatographic separation of isomers. A patented process (EPO 2021) describes recrystallization using polar aprotic solvents (e.g., acetonitrile) to isolate the cis isomer with >98% purity . Validation of isomer purity requires chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and UV detection at 240 nm, as described in analogous studies on clomiphene isomers . Confirm purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic proton shifts in the cis configuration (e.g., deshielded aromatic protons due to steric hindrance) .

Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations or biological matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Kromasil 150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M phosphate buffer (pH 3.0):methanol (70:30 v/v) at 1 mL/min flow rate provides robust quantification, with UV detection at 207 nm for optimal sensitivity . For biological samples (e.g., plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., cis-Clomiphene-d5 Hydrochloride) improves accuracy and minimizes matrix effects . Validate methods per ICH guidelines, including linearity (1–50 µg/mL), recovery (>95%), and precision (RSD <2%) .

Q. What are the primary pharmacological targets and mechanisms of action of this compound in preclinical models?

  • Methodological Answer : cis-Clomiphene acts as a selective estrogen receptor modulator (SERM) with partial agonist/antagonist effects. In vitro assays (e.g., ERα/ERβ binding studies) show higher affinity for ERα (IC₅₀ = 5 nM vs. 20 nM for ERβ) . In vivo, it increases serum testosterone in male rodent models by blocking hypothalamic estrogen feedback, elevating gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH) . Design dose-response studies (e.g., 0.1–10 mg/kg oral administration) with endpoints like serum hormone levels (ELISA) and receptor occupancy (radioligand assays) .

Advanced Research Questions

Q. How can researchers design experiments to isolate the effects of this compound from its trans isomer in mixed formulations?

  • Methodological Answer : Use factorial design to evaluate isomer-specific contributions. For example:

  • Factor A : cis isomer concentration (0%, 50%, 100%).
  • Factor B : trans isomer concentration (0%, 50%, 100%).
    Assess outcomes (e.g., testosterone levels, ER binding) and apply ANOVA to identify interaction effects. Include a control group with racemic clomiphene citrate for comparison . Use chiral separation techniques (HPLC or SFC) to prepare isomer-specific formulations .

Q. What experimental strategies address contradictions in reported efficacy data for this compound across different preclinical models?

  • Methodological Answer : Contradictions may arise from species-specific metabolism or dosing regimens. Conduct comparative pharmacokinetic studies in rodents vs. non-human primates, measuring bioavailability (AUC), half-life, and metabolite profiles (e.g., hydroxylated derivatives) via LC-MS/MS . Replicate conflicting studies under standardized conditions (e.g., NIH guidelines for hormone assays) and apply meta-analysis tools to identify confounding variables (e.g., diet, circadian rhythm) .

Q. How should researchers optimize protocols for studying the long-term pharmacokinetics and tissue distribution of this compound?

  • Methodological Answer : Use radiolabeled cis-Clomiphene (¹⁴C or ³H) in autoradiography and whole-body imaging studies. Administer a single dose (e.g., 5 mg/kg IV) to rodents, and collect tissues (liver, adipose, pituitary) at timed intervals (1–72 hours). Quantify radioactivity via scintillation counting and correlate with LC-MS/MS data for parent compound and metabolites . Apply compartmental modeling (e.g., NONMEM) to estimate absorption (Ka), clearance (Cl/F), and volume of distribution (Vd) .

Q. Methodological Notes

  • Data Validation : Cross-reference findings with primary literature from patents (e.g., Zonagen’s testosterone-enhancing formulation ) and peer-reviewed studies (e.g., Journal of Pharmaceutical Analysis ).
  • Ethical Compliance : Adhere to OECD guidelines for preclinical studies, particularly for endocrine disruptor research .
  • Advanced Instrumentation : For isomer separation, consider ultra-high-performance supercritical fluid chromatography (UHPSFC) to achieve baseline resolution of cis/trans clomiphene .

Properties

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBZGZWPJGOGJF-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747369
Record name 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14158-66-8
Record name Triethylamine, 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]-, hydrochloride, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14158-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.